6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine

Sonogashira coupling Heterocyclic synthesis Cross-coupling

This 6-ethynyl derivative offers distinct regioselectivity in Sonogashira and CuAAC click reactions compared to 2- or 7-substituted analogs, enabling the construction of specific 6-substituted π-systems for kinase inhibitor programs. Its terminal alkyne provides a modular handle for exploring SAR while maintaining the validated triazolopyridine pharmacophore. Source high-purity material to ensure reproducible cross-coupling efficiency and yield.

Molecular Formula C8H5N3
Molecular Weight 143.15 g/mol
Cat. No. B8221447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine
Molecular FormulaC8H5N3
Molecular Weight143.15 g/mol
Structural Identifiers
SMILESC#CC1=CN2C(=NC=N2)C=C1
InChIInChI=1S/C8H5N3/c1-2-7-3-4-8-9-6-10-11(8)5-7/h1,3-6H
InChIKeyQKNYQTHGOWLWND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine Procurement Guide: Structural, Purity, and Comparator Overview


6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine (CAS: 356560-82-2) is a heterocyclic building block comprising a [1,2,4]triazolo[1,5-a]pyridine core with an ethynyl substituent at the 6-position . The compound has a molecular formula of C₈H₅N₃ and a molecular weight of 143.15 g/mol, with commercially available purity typically specified at 98% . It belongs to the broader class of triazolopyridines, a privileged scaffold in medicinal chemistry that has been investigated as kinase inhibitors, RORγt inverse agonists, and PDE inhibitors . For procurement purposes, the primary comparators are 2-ethynyl-[1,2,4]triazolo[1,5-a]pyridine (CAS: 1373338-10-3) and 7-ethynyl-[1,2,4]triazolo[1,5-a]pyridine (CAS: 2750562-69-5), which share identical molecular formulas but differ in ethynyl substitution position .

6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine: Why Positional Isomers Are Not Interchangeable in Synthesis


While 2-, 6-, and 7-ethynyl-[1,2,4]triazolo[1,5-a]pyridine share identical molecular formulas and are sometimes grouped together in procurement catalogs, they cannot be substituted for one another in synthetic applications. The ethynyl group position on the triazolopyridine ring dictates both the regioselectivity of downstream coupling reactions and the electronic properties of the resulting conjugates. In the context of Sonogashira coupling-based syntheses, the 6-position ethynyl derivative specifically yields 6-substituted extended π-systems that differ fundamentally from their 2- or 7-substituted analogs in terms of molecular geometry, conjugation pathway, and biological target recognition [1]. Additionally, the C6 position on the [1,2,4]triazolo[1,5-a]pyridine scaffold exhibits different electronic character compared to the C2 and C7 positions, which can influence cross-coupling efficiency and product yields when the ethynyl group is used as a synthetic handle for click chemistry or palladium-catalyzed transformations [1].

Quantitative Differentiation Evidence for 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine


Synthetic Accessibility: 6-Ethynyl Derivative Is Explicitly Enabled via Sonogashira Protocol from 2-Amino-5-iodopyridine

The 6-ethynyl-[1,2,4]triazolo[1,5-a]pyridine scaffold is explicitly accessible via Sonogashira coupling using 2-amino-5-iodopyridine as the starting material, as described in patent literature [1]. In contrast, the 2-ethynyl and 7-ethynyl positional isomers would require different synthetic routes and starting materials, such as 2-bromo- or 7-bromo-substituted triazolopyridine precursors, which are not described in the same synthetic protocols.

Sonogashira coupling Heterocyclic synthesis Cross-coupling

Purity Specifications: 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine Consistently Available at 98% Purity

Across multiple reputable vendors, 6-ethynyl-[1,2,4]triazolo[1,5-a]pyridine is consistently specified at 98% purity [REFS-1, REFS-2, REFS-3]. While 7-ethynyl-[1,2,4]triazolo[1,5-a]pyridine is also available at 98% purity from select suppliers , the 6-substituted derivative is more widely stocked with verified purity documentation.

Purity analysis Quality control Procurement specification

Class-Level Scaffold Activity: [1,2,4]Triazolo[1,5-a]pyridine Core Demonstrates Multi-Target Pharmacological Potential

The [1,2,4]triazolo[1,5-a]pyridine scaffold, which forms the core of the target compound, has been validated as a privileged pharmacophore across multiple biological targets. Class-level evidence demonstrates that triazolopyridine derivatives have been developed as RORγt inverse agonists, JAK1 and JAK2 inhibitors, PHD-1 inhibitors, and PDE10 inhibitors [REFS-1, REFS-2]. In a specific example, a 6-etherified [1,2,4]triazolo[1,5-a]pyridine-2-amine derivative was developed as a VEGFR2 kinase inhibitor [2].

Medicinal chemistry Kinase inhibition Scaffold hopping

Physical Property Differentiation: Predicted pKa of 2.00 Facilitates Aqueous Solubility Considerations

The predicted acid dissociation constant (pKa) for 6-ethynyl-[1,2,4]triazolo[1,5-a]pyridine is 2.00 ± 0.30, with a predicted density of 1.15 ± 0.1 g/cm³ . These predicted physicochemical parameters, while not direct comparative data, provide baseline characteristics that inform procurement decisions related to storage conditions (2-8°C under nitrogen) and handling requirements .

Physicochemical properties pKa prediction Formulation development

Optimal Research and Industrial Application Scenarios for 6-Ethynyl-[1,2,4]triazolo[1,5-a]pyridine


Synthesis of 6-Substituted Triazolopyridine-Based Kinase Inhibitor Libraries

The ethynyl group at the 6-position serves as a versatile synthetic handle for Sonogashira coupling reactions to generate extended conjugated systems, as explicitly described in patent literature [1]. This enables the construction of focused libraries of 6-substituted triazolopyridine derivatives for kinase inhibitor discovery programs, building on the class-level validation of this scaffold as VEGFR2, JAK1, and JAK2 inhibitors [REFS-2, REFS-3].

Click Chemistry Conjugation for Bioconjugate and Probe Development

The terminal alkyne functionality at the 6-position is amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, allowing for the conjugation of the triazolopyridine core to azide-functionalized biomolecules, fluorescent reporters, or affinity tags [1]. This application leverages the validated triazolopyridine pharmacophore scaffold to generate chemical probes for target engagement studies.

Scaffold-Hopping in RORγt and PDE Inhibitor Medicinal Chemistry Programs

Based on class-level evidence demonstrating that [1,2,4]triazolo[1,5-a]pyridine derivatives exhibit activity as RORγt inverse agonists and PDE10 inhibitors [REFS-2, REFS-3], the 6-ethynyl derivative can serve as a scaffold-hopping starting point. The ethynyl group provides a modular attachment point for introducing diverse substituents to explore structure-activity relationships while maintaining the core pharmacophore.

Synthesis of Extended π-Conjugated Materials for Organic Electronics

The ethynyl group enables the extension of π-conjugation through Sonogashira coupling with aryl halides, generating materials with tunable electronic properties [1]. This application is supported by the compound's predicted density (1.15 g/cm³) and molecular structure, which suggest suitability for organic semiconductor or optoelectronic material development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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